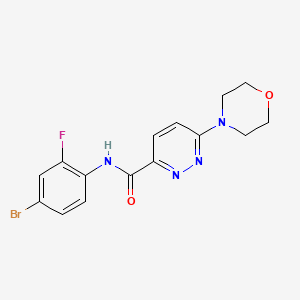

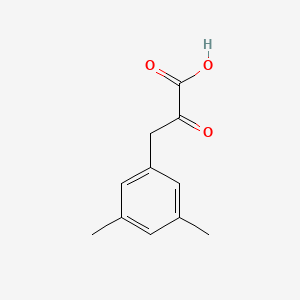

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide, also known as CCCH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCCH is a cyclopropane derivative that has shown promise in the treatment of various diseases, including cancer and inflammation.

科学的研究の応用

Enzymatic Synthesis Processes

- The enzyme ketoreductase (KRED) KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a vital intermediate in the synthesis of Ticagrelor, an acute coronary syndrome treatment. This biocatalysis process is environmentally friendly and efficient for industrial applications (Guo et al., 2017).

Synthesis and Biological Evaluation

- Bromophenol derivatives with a cyclopropyl moiety, including trans-(1R*,2R*,3R*)-ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, were synthesized and evaluated. These derivatives showed inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating Alzheimer's disease and Parkinson's disease (Boztaş et al., 2019).

Conformationally Restricted Analogues

- Research focused on the development of chiral cyclopropane units as conformationally restricted analogues of biologically active compounds. This includes the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, which are beneficial for investigating bioactive conformations (Kazuta et al., 2002).

Mass Spectrometry Characterization

- The atmospheric pressure chemical ionization multi-stage mass spectrometry was used for characterizing stereoisomeric synthons of cyclopropane amino acids, offering insights into the structural aspects of these compounds (Cristoni et al., 2000).

Anticancer Potential

- Novel series of cyclopropane carbohydrazides were synthesized and screened for their anticancer activity against several cancer cell lines. Some compounds exhibited promising activity at micromolar concentrations (Swamy et al., 2016).

Inhibitors of Metabotropic Glutamate Receptor

- The asymmetric synthesis of cyclohexanecarboxylic acid enantiomers, which are modulators of the metabotropic glutamate receptor subtype 4, was conducted. This study highlights the role of molecular chirality in drug discovery (Christov et al., 2011).

Insecticidal Activity

- Stereochemical diversity-oriented conformational restriction strategy was applied to develop potent histamine H3 and H4 receptor antagonists with an imidazolylcyclopropane structure. This approach proved effective in developing specific ligands for drug target proteins (Watanabe et al., 2006).

Lipase-Catalyzed Hydrolytic Resolution

- A hydrolytic resolution process for preparing (1R,2R)-DFPCPCA, a precursor to Ticagrelor, was developed using the immobilized Candida antarctica lipase B (CALB), demonstrating an efficient method for synthesizing optically pure cyclopropane carboxylic acids (Wang et al., 2019).

特性

IUPAC Name |

(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2/c13-6-11(17)15-16-12(18)10-5-9(10)7-1-3-8(14)4-2-7/h1-4,9-10H,5-6H2,(H,15,17)(H,16,18)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHNDEKWBKFHRS-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NNC(=O)CCl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)NNC(=O)CCl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)

![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)

![N-[3-[4-[(1,3-Dioxoisoindol-2-yl)methyl]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3007401.png)

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)